molecular formula C9H9Cl2NO B13230761 3-Amino-1-(2,4-dichlorophenyl)propan-1-one

3-Amino-1-(2,4-dichlorophenyl)propan-1-one

Cat. No.: B13230761
M. Wt: 218.08 g/mol
InChI Key: OCPYNKRPBRYAIH-UHFFFAOYSA-N
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Description

3-Amino-1-(2,4-dichlorophenyl)propan-1-one is an organic compound with the molecular formula C9H10Cl2NO It is a derivative of propanone, featuring an amino group and two chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,4-dichlorophenyl)propan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with nitroethane to form 2,4-dichloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,4-dichlorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Amino-1-(2,4-dichlorophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,4-dichlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2,4-dichlorophenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and carbonyl functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

3-amino-1-(2,4-dichlorophenyl)propan-1-one

InChI

InChI=1S/C9H9Cl2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3-4,12H2

InChI Key

OCPYNKRPBRYAIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CCN

Origin of Product

United States

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